![molecular formula C27H23N3O B3882371 2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-3-(3-methylphenyl)-4(3H)-quinazolinone](/img/structure/B3882371.png)
2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-3-(3-methylphenyl)-4(3H)-quinazolinone
Vue d'ensemble
Description
2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-3-(3-methylphenyl)-4(3H)-quinazolinone, also known as DMQX, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMQX belongs to the quinazolinone class of compounds and has been shown to possess a range of interesting and useful properties that make it a valuable tool for researchers in a variety of fields.
Mécanisme D'action
2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-3-(3-methylphenyl)-4(3H)-quinazolinone acts as a competitive antagonist of the AMPA subtype of glutamate receptors. It binds to the receptor in a manner that prevents the binding of glutamate, thereby blocking the excitatory effects of glutamate on the receptor. This inhibition of AMPA receptor activity has been shown to have a range of effects on neuronal function and has been implicated in a variety of neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its effects on glutamate receptor activity, this compound has been shown to modulate the activity of other neurotransmitter systems such as dopamine and serotonin. It has also been shown to have anti-inflammatory effects and to modulate the activity of immune cells such as microglia and astrocytes.
Avantages Et Limitations Des Expériences En Laboratoire
2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-3-(3-methylphenyl)-4(3H)-quinazolinone has a number of advantages as a tool for scientific research. It is a potent and selective antagonist of the AMPA subtype of glutamate receptors, making it a valuable tool for studying the role of these receptors in neurological function and disease. It also has a range of effects on other neurotransmitter systems and immune cells, making it a versatile tool for studying a variety of biological systems. However, there are also limitations to the use of this compound in lab experiments. It has a relatively short half-life, which can make it difficult to use in certain experimental setups. It also has a relatively low solubility in water, which can limit its use in certain assays.
Orientations Futures
There are a number of potential future directions for research involving 2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-3-(3-methylphenyl)-4(3H)-quinazolinone. One area of interest is the development of more potent and selective AMPA receptor antagonists based on the structure of this compound. Another area of interest is the use of this compound in animal models of neurological disorders such as epilepsy and Parkinson's disease, to better understand the role of glutamate receptor activity in these disorders. Finally, there is potential for the development of new therapeutic agents based on the structure of this compound, for the treatment of neurological and inflammatory disorders.
Applications De Recherche Scientifique
2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-3-(3-methylphenyl)-4(3H)-quinazolinone has been extensively studied for its applications in scientific research. One of the main areas of interest is its potential as a tool for studying the function and activity of glutamate receptors in the brain. Glutamate receptors are a type of ionotropic receptor that play a critical role in synaptic transmission and are involved in a range of neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. This compound has been shown to be a potent and selective antagonist of the AMPA subtype of glutamate receptors, making it a valuable tool for researchers studying the role of these receptors in neurological function and disease.
Propriétés
IUPAC Name |
2-[(E)-2-(1,2-dimethylindol-3-yl)ethenyl]-3-(3-methylphenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O/c1-18-9-8-10-20(17-18)30-26(28-24-13-6-4-12-23(24)27(30)31)16-15-21-19(2)29(3)25-14-7-5-11-22(21)25/h4-17H,1-3H3/b16-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURYXRKPNCOERR-FOCLMDBBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=C(N(C5=CC=CC=C54)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=C(N(C5=CC=CC=C54)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[1-(6-methyl-3-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B3882307.png)
![4-[(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B3882310.png)
![3,11,11-trimethyl-11,12-dihydro-2H,9H-thiopyrano[4'',3'':4',5']thieno[2',3':4,5]pyrimido[1,6-b][1,2,4]triazin-2-one](/img/structure/B3882313.png)
![2-[(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B3882327.png)
![{(4-methoxybenzyl)[2-(1,2,5-trimethyl-4-phenyl-4-piperidinyl)ethyl]amino}acetonitrile dihydrochloride](/img/structure/B3882335.png)

![2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B3882342.png)
![4-(1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]non-3-yl)-4-oxobutanoic acid](/img/structure/B3882353.png)
![acetone [(3-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B3882357.png)
![2-[2-(1-methyl-1H-indol-3-yl)vinyl]-3-(3-methylphenyl)-4(3H)-quinazolinone](/img/structure/B3882366.png)
![3-(4-methoxyphenyl)-2-[2-(1-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B3882374.png)
![2-[(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B3882377.png)
